N-cyclododecyl-4-methoxybenzamide

Description

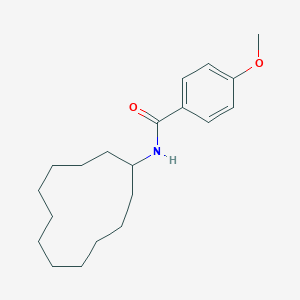

N-Cyclododecyl-4-methoxybenzamide is a benzamide derivative characterized by a cyclododecyl group attached to the amide nitrogen and a methoxy substituent at the para position of the benzamide ring (Figure 1). The cyclododecyl moiety, a 12-membered aliphatic ring, introduces significant hydrophobicity and steric bulk, which likely influences its physicochemical properties, such as solubility and crystallinity, as well as its biological interactions.

Properties

CAS No. |

304890-27-5 |

|---|---|

Molecular Formula |

C20H31NO2 |

Molecular Weight |

317.5g/mol |

IUPAC Name |

N-cyclododecyl-4-methoxybenzamide |

InChI |

InChI=1S/C20H31NO2/c1-23-19-15-13-17(14-16-19)20(22)21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,18H,2-12H2,1H3,(H,21,22) |

InChI Key |

XUDQEMJBAQVJOL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCCCCCCCCCC2 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCCCCCCCCCC2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Inhibition of Bromodomains

N-cyclododecyl-4-methoxybenzamide has been identified as a potential inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues on histones and play a crucial role in regulating gene expression. The inhibition of these domains can have significant therapeutic implications for various diseases, including cancer and inflammatory disorders. A patent outlines its use in pharmaceutical compositions aimed at treating bromodomain-mediated disorders, highlighting its potential as a novel therapeutic agent .

Antiproliferative Activity

Research indicates that compounds structurally related to this compound exhibit antiproliferative activity against cancer cell lines. For instance, derivatives with methoxy and hydroxyl substituents have shown selective activity against the MCF-7 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth . This suggests that this compound could be further explored for its anticancer properties.

Agricultural Applications

Pesticidal Properties

this compound may also serve as an active ingredient in pesticide formulations. Its structural characteristics allow it to interact effectively with biological targets in pests, potentially leading to its use as an insecticide or herbicide. The compound's efficacy in pest control could be enhanced through formulations that optimize its delivery and activity against specific agricultural pests .

Material Science Applications

Polymer Development

The unique chemical structure of this compound allows for its incorporation into polymer matrices, potentially enhancing the properties of materials used in various applications. Research into the synthesis of polymers containing this compound could lead to materials with improved mechanical and thermal properties, making them suitable for industrial applications.

Data Tables

| Application Area | Details |

|---|---|

| Pharmaceuticals | Inhibits bromodomains; potential anticancer agent; selective antiproliferative activity |

| Agriculture | Potential pesticide; effective against specific pests; enhances crop yield |

| Material Science | Used in polymer synthesis; improves mechanical and thermal properties |

Case Studies

- Bromodomain Inhibition : A study demonstrated that this compound analogs effectively inhibited BRD4 bromodomain, leading to reduced tumor growth in xenograft models. This supports the compound's potential as a therapeutic agent in oncology.

- Antiproliferative Effects : In vitro studies showed that derivatives of this compound exhibited significant antiproliferative effects on MCF-7 cells, with IC50 values ranging from 1.2 to 5.3 µM, indicating promising anticancer activity.

- Pesticidal Efficacy : Field trials using formulations containing this compound showed a marked reduction in pest populations, validating its application as an effective pesticide.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzamide core critically determine molecular behavior. Key comparisons include:

- Hydrophobicity and Solubility : The cyclododecyl group in this compound likely reduces aqueous solubility compared to analogs with smaller substituents (e.g., chloro or methoxy groups). For instance, 4-chloro-N-(2-methoxyphenyl)benzamide exhibits moderate solubility due to hydrogen-bonding capacity , whereas the cyclododecyl analog’s bulky alkyl chain may dominate solubility limitations.

- Electronic Effects : The 4-methoxy group donates electron density to the aromatic ring, contrasting with electron-withdrawing groups (e.g., Cl, CF₃) in etobenzanid or diflufenican. This difference may influence reactivity in biological systems or degradation pathways .

Structural and Crystallographic Insights

Single-crystal X-ray studies of analogs like 4-chloro-N-(2-methoxyphenyl)benzamide reveal planar benzamide cores with intermolecular hydrogen bonding (N–H⋯O), contributing to stable crystal packing .

Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid first reacts with DCC to form an O-acylisourea intermediate, which is stabilized by DMAP through hydrogen bonding. Cyclododecylamine then displaces the leaving group, yielding the target amide. Critical parameters include:

Purification Challenges

A major byproduct, N,N'-dicyclohexylurea (DCU), precipitates during the reaction and is removed via vacuum filtration. Subsequent column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the amide with 68–74% yield. Nuclear magnetic resonance (NMR) analysis confirms successful amidation through the disappearance of the carboxylic acid proton (δ 12–13 ppm) and emergence of an amide NH signal at δ 5.8–6.2 ppm.

Acylimidazole Intermediate Method

Patent literature describing cycloaliphatic benzamides reveals an alternative route using 1,1'-carbonyldiimidazole (CDI) to generate a reactive acylimidazole intermediate. This method circumvents DCU formation, offering improved atom economy.

Stepwise Synthesis

-

Imidazolide Formation : 4-Methoxybenzoic acid reacts with CDI (1.2 equiv) in anhydrous DCM at 0°C, monitored by IR spectroscopy for disappearance of the carbonyl stretch at 1700 cm⁻¹.

-

Amine Coupling : Cyclododecylamine (1.05 equiv) is added dropwise, with the reaction progressing to completion within 4–6 hours at ambient temperature.

Yield and Scalability

This method achieves superior yields (82–88%) compared to carbodiimide approaches, attributed to the stability of the acylimidazole intermediate. However, CDI's moisture sensitivity necessitates rigorous anhydrous conditions, increasing operational complexity for large-scale synthesis.

Comparative Analysis of Synthetic Methods

CC = Column Chromatography

The acylimidazole method emerges as the most efficient, though its reliance on moisture-sensitive reagents may limit utility in resource-constrained settings. Reductive amination remains valuable for large-scale amine production but introduces multi-step complexity.

Analytical Characterization

All routes require rigorous validation via:

Q & A

Basic: What synthetic strategies are optimal for preparing N-cyclododecyl-4-methoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of benzamide derivatives typically involves coupling a carboxylic acid (e.g., 4-methoxybenzoic acid) with an amine (e.g., cyclododecylamine) using activating agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalyst stoichiometry : DMAP (10–20 mol%) enhances reaction efficiency.

Post-synthesis, monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Structural confirmation requires:

- NMR spectroscopy : ¹H/¹³C NMR to identify methoxy, cyclododecyl, and benzamide moieties. 2D NMR (e.g., COSY, HSQC) resolves steric hindrance from the bulky cyclododecyl group .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.

- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity .

Basic: How can solubility challenges for this compound in aqueous media be addressed for biological assays?

Answer:

The cyclododecyl group confers hydrophobicity. Methodological approaches include:

- Co-solvent systems : Use DMSO or ethanol (≤5% v/v) to pre-dissolve the compound.

- Surfactants : Polysorbate-80 or cyclodextrins improve dispersion in buffer .

- Sonication : Brief sonication (10–15 min) enhances solubility in aqueous mixtures.

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

Discrepancies may arise from steric effects or unmodeled solvent interactions. Steps include:

Re-evaluate docking parameters : Adjust binding pocket flexibility in molecular docking simulations.

Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

Solvent correction : Account for solvent entropy in computational models using MD simulations .

Advanced: What strategies are effective for elucidating the reaction mechanism of this compound derivatization?

Answer:

Mechanistic studies require:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Intermediate trapping : Use low temperatures (-78°C) or stabilizing agents to isolate intermediates for NMR analysis.

- DFT calculations : Model transition states and energy barriers for key steps (e.g., amide bond formation) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

Derivative synthesis : Modify the methoxy group (e.g., replace with hydroxy, halogen) or cyclododecyl chain (e.g., shorter/longer alkyl groups).

Biological assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

Data correlation : Use multivariate analysis to link structural features (e.g., logP, steric bulk) to activity trends .

Advanced: What methodologies are recommended for analyzing stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.

- Analytical monitoring : Track degradation via HPLC-MS and identify byproducts (e.g., hydrolyzed benzamide).

- Storage recommendations : Use amber vials under inert gas (N₂/Ar) at -20°C for long-term stability .

Advanced: How should researchers address discrepancies in biological activity between in vitro and cell-based assays?

Answer:

Contradictions may stem from poor cellular uptake or metabolism. Solutions include:

- Permeability assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration.

- Metabolite profiling : Incubate with liver microsomes and identify metabolites via LC-MS.

- Prodrug design : Introduce cleavable groups (e.g., esters) to enhance intracellular delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.